N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of 7-amino-4-methylcoumarin with a number of organic halides . Benzofuran derivatives are constructed by unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound is composed of fused benzene and furan rings, which are common in many biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are constructed by unique free radical cyclization cascades . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Pharmacokinetics and Bioequivalence Studies
- Bioequivalence of Pharmaceutical Formulations : A study explored the pharmacokinetic parameters of a novel non-steroidal anti-inflammatory agent, showing that tablet and capsule formulations were bioequivalent, suggesting consistency in drug delivery between different form factors (Annunziato & di Renzo, 1993).
Metabolism and Exposure Studies
- Metabolite Analysis and Exposure : Research detailing the metabolism of commonly used drugs like Acetaminophen revealed comprehensive metabolic pathways, including various metabolites. This highlights the complexity of drug metabolism and the relevance of understanding all active and inactive forms of pharmaceutical substances (Mrochek et al., 1974).
- Environmental and Human Exposure to Parabens : Studies on parabens, which are commonly used in pharmaceuticals and personal care products, provided insights into human exposure levels and the presence of these substances and their metabolites in bodily fluids, highlighting the widespread exposure and potential health impacts of commonly used chemical agents (Zhang et al., 2020).
Absorption, Metabolism, and Excretion of Pharmaceuticals
- Drug Metabolism in Humans : A study detailing the metabolism and excretion of a β3-adrenoceptor agonist used for overactive bladder treatment shed light on the compound's absorption and primary metabolic reactions, providing a model for understanding the pharmacokinetics of similar compounds (Takusagawa et al., 2012).
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-3-28-16-6-4-5-14-12-17(29-19(14)16)20-23-24-21(30-20)22-18(25)11-13-7-9-15(10-8-13)31(2,26)27/h4-10,12H,3,11H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBJKPOGNICJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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